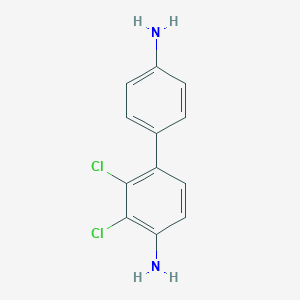
Dichlorobenzidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dichlorobenzidine (DCB) is a chemical compound that is widely used in scientific research due to its unique properties. It is a synthetic organic compound that is derived from benzidine, which is a known carcinogen. DCB is primarily used in the synthesis of dyes, pigments, and other chemicals.
Wirkmechanismus
Dichlorobenzidine is a potent mutagen and carcinogen. It exerts its toxic effects by forming DNA adducts, which can lead to mutations and cancer. Dichlorobenzidine is metabolized by enzymes in the liver and other organs, which convert it into reactive intermediates that can damage DNA. The mechanism of action of Dichlorobenzidine is complex and involves multiple pathways.
Biochemische Und Physiologische Effekte
Dichlorobenzidine has been shown to have a range of biochemical and physiological effects. It can induce DNA damage, oxidative stress, and inflammation. Dichlorobenzidine exposure has been associated with an increased risk of bladder cancer, liver cancer, and other types of cancer. Dichlorobenzidine exposure can also cause liver damage and other organ toxicity.
Vorteile Und Einschränkungen Für Laborexperimente
Dichlorobenzidine is a useful reagent in scientific research due to its unique properties. It is a potent mutagen and carcinogen, which makes it a valuable tool for studying DNA damage and repair. Dichlorobenzidine is also used in the synthesis of dyes, pigments, and other chemicals. However, Dichlorobenzidine is a toxic compound that requires careful handling and appropriate safety measures. Its use in lab experiments is limited by its toxicity and potential health hazards.
Zukünftige Richtungen
There are many future directions for the study of Dichlorobenzidine. One area of research is the development of safer alternatives to Dichlorobenzidine for use in the synthesis of dyes, pigments, and other chemicals. Another area of research is the study of the mechanisms of Dichlorobenzidine-induced DNA damage and repair. This could lead to the development of new therapies for cancer and other diseases. Additionally, the study of Dichlorobenzidine metabolism and toxicity could lead to the development of new biomarkers for exposure and disease risk assessment.
Synthesemethoden
Dichlorobenzidine is synthesized by the reaction of benzidine with chlorine gas. The reaction takes place in the presence of a catalyst, such as iron or copper. The resulting product is a yellow crystalline solid that is soluble in organic solvents. The synthesis of Dichlorobenzidine is a complex process that requires careful handling of the reactants and the use of appropriate safety measures.
Wissenschaftliche Forschungsanwendungen
Dichlorobenzidine is widely used in scientific research due to its unique properties. It is used as a reagent in the synthesis of dyes, pigments, and other chemicals. Dichlorobenzidine is also used as a substrate for enzymes that are involved in the metabolism of carcinogens. It is used in the detection of mutagenic compounds and in the study of DNA damage and repair.
Eigenschaften
CAS-Nummer |
1331-47-1 |
|---|---|
Produktname |
Dichlorobenzidine |
Molekularformel |
C12H10Cl2N2 |
Molekulargewicht |
253.12 g/mol |
IUPAC-Name |
4-(4-aminophenyl)-2,3-dichloroaniline |
InChI |
InChI=1S/C12H10Cl2N2/c13-11-9(5-6-10(16)12(11)14)7-1-3-8(15)4-2-7/h1-6H,15-16H2 |
InChI-Schlüssel |
LPDSNGAFAJYVKH-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=C(C(=C(C=C2)N)Cl)Cl)N |
Kanonische SMILES |
C1=CC(=CC=C1C2=C(C(=C(C=C2)N)Cl)Cl)N |
Andere CAS-Nummern |
1331-47-1 |
Synonyme |
Dichloro-(1,1'-biphenyl)-4,4'-diamine dihydrochloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



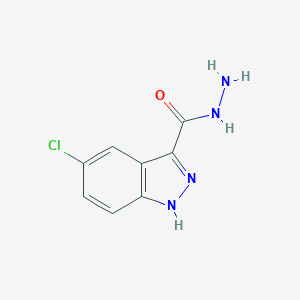


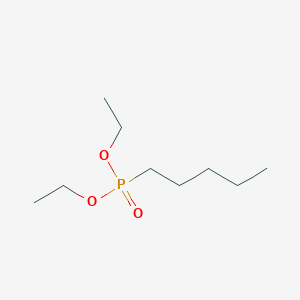

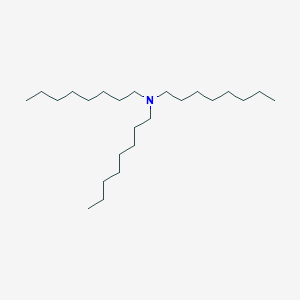
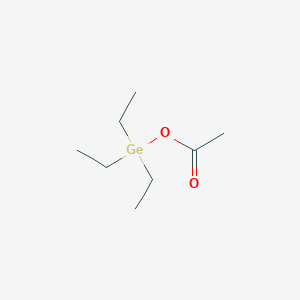
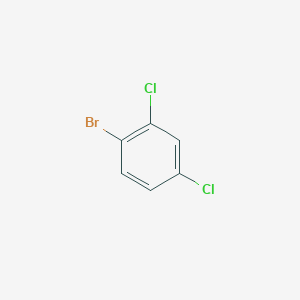

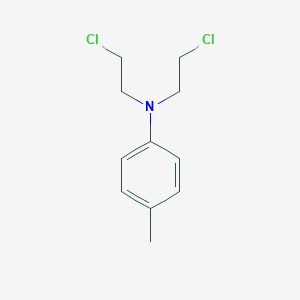
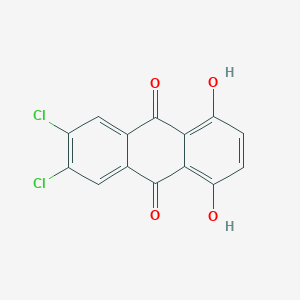
![2-[(4-Chlorobenzyl)oxy]-1-ethanol](/img/structure/B72105.png)

